![molecular formula C13H17ClN2O B185388 N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide CAS No. 38045-05-5](/img/structure/B185388.png)
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, also known as PCP or angel dust, is a synthetic dissociative drug that was first synthesized in the 1950s. It was initially developed as an anesthetic but was later discontinued due to its severe side effects. Despite being illegal in many countries, PCP is still used recreationally and has been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide acts as an antagonist at the NMDA receptor, which is involved in the regulation of neuronal plasticity and synaptic transmission. By blocking the NMDA receptor, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide disrupts the normal functioning of the brain, leading to dissociative effects such as hallucinations and delusions.
Biochemical and physiological effects:
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. It also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has advantages and limitations for lab experiments. It is a potent NMDA receptor antagonist, making it useful for studying the role of the NMDA receptor in the brain. However, its dissociative effects can make it difficult to interpret the results of experiments, and its potential for abuse and toxicity makes it a challenging drug to work with.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects. Another area of interest is the role of the NMDA receptor in the development of addiction and substance abuse disorders. Studying the effects of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide on the brain may provide insights into the underlying mechanisms of addiction and potential treatments. Finally, research on the long-term effects of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide use is needed to better understand the potential risks and benefits of this drug.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide involves the reaction of piperidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety disorders. Additionally, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has been shown to have analgesic properties, making it a potential treatment for chronic pain.
Eigenschaften
CAS-Nummer |
38045-05-5 |
---|---|
Produktname |
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide |
Molekularformel |
C13H17ClN2O |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c1-10-6-8-16(9-7-10)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17) |
InChI-Schlüssel |
WMWBLCFXKIUSDK-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.